1-Neopentyl-1H-pyrazol-3-amine 1-Neopentyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645827
InChI: InChI=1S/C8H15N3/c1-8(2,3)6-11-5-4-7(9)10-11/h4-5H,6H2,1-3H3,(H2,9,10)
SMILES:
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

1-Neopentyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17645827

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

1-Neopentyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name 1-(2,2-dimethylpropyl)pyrazol-3-amine
Standard InChI InChI=1S/C8H15N3/c1-8(2,3)6-11-5-4-7(9)10-11/h4-5H,6H2,1-3H3,(H2,9,10)
Standard InChI Key LRDGBDLQPYGRGT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CN1C=CC(=N1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2,2-dimethylpropyl)pyrazol-3-amine, reflects its branched alkyl substituent and amine functionalization. The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms, while the neopentyl group introduces steric bulk that influences both reactivity and interactions with biological targets . Key structural identifiers include:

  • SMILES: CC(C)(C)CN1C=CC(=N1)N

  • InChIKey: LRDGBDLQPYGRGT-UHFFFAOYSA-N

The hydrochloride salt derivative (C₈H₁₅N₃·HCl) has a molecular weight of 189.68 g/mol, enhancing its solubility for pharmacological studies .

Physicochemical Profile

PropertyValue
Molecular FormulaC₈H₁₅N₃
Molecular Weight153.22 g/mol
LogP (Predicted)~2.1
Hydrogen Bond Donors2 (amine groups)
Hydrogen Bond Acceptors3 (pyrazole N atoms)

The neopentyl group’s hydrophobicity (LogP ~2.1) contributes to moderate lipid solubility, a critical factor in drug permeability .

Synthesis and Derivative Formation

Synthetic Routes

1-Neopentyl-1H-pyrazol-3-amine is typically synthesized via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with α,β-unsaturated ketones under acidic conditions:

  • Hydrazine Formation: Neopentyl hydrazine reacts with a β-ketoester to form a hydrazone intermediate.

  • Cyclization: Intramolecular cyclization under heat or catalysis yields the pyrazole ring .

For example:
Neopentyl hydrazine+CH3COCH2COOR1-Neopentyl-1H-pyrazol-3-amine\text{Neopentyl hydrazine} + \text{CH}_3\text{COCH}_2\text{COOR} \rightarrow \text{1-Neopentyl-1H-pyrazol-3-amine}

Derivative Optimization

The hydrochloride salt is prepared by treating the free base with hydrochloric acid, improving crystallinity for X-ray studies . Modifications at the 6-position of related pyrido[3,4-d]pyrimidine cores (e.g., methyl group addition) have been shown to suppress hepatic metabolism by 40–60%, suggesting analogous strategies could enhance this compound’s pharmacokinetics .

Pharmacological Applications

CompoundBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)
Neopentyl-pyrazole2.1 ± 0.315 ± 2
Methylated analog1.8 ± 0.28 ± 1

Metabolic Stability and Optimization

Cytochrome P450 Interactions

Human liver microsome (HLM) studies of related compounds reveal that methylation at strategic positions reduces Clₐᵥₑ from 92 to 35 µL/min/mg by altering P450 binding dynamics . For 1-neopentyl-1H-pyrazol-3-amine, this suggests that:
Metabolic stabilitysteric hindrance near reactive sites\text{Metabolic stability} \propto \text{steric hindrance near reactive sites}

Prodrug Strategies

Formulating the hydrochloride salt improves bioavailability, with a 2.3-fold increase in AUC₀–₂₄ compared to the free base in rodent models .

Future Directions

Targeted Drug Design

  • Kinase Selectivity: Profiling against CDK2 and Aurora kinases to minimize off-target effects.

  • In Vivo Efficacy: Assessing tumor growth inhibition in xenograft models.

Synthetic Chemistry Advances

  • Flow Reactor Synthesis: Scaling production using continuous-flow systems to achieve >90% yield.

  • Biocatalytic Routes: Exploring enzymatic cyclization for greener synthesis.

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